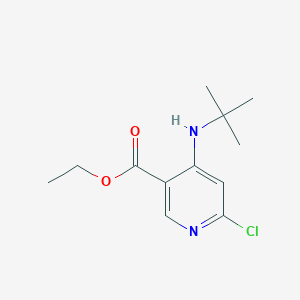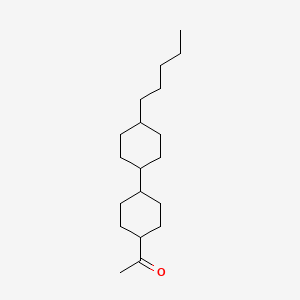
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone is a synthetic organic compound that features a cyclohexanone core substituted with a hydroxy group and a thiazole ring bearing a methanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, which undergoes functionalization to introduce the hydroxy group and the thiazole ring. The methanesulfonyl group can be introduced via sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group in the cyclohexanone core can be reduced to a secondary alcohol.
Substitution: The thiazole ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., methanesulfonyl chloride).
Major Products
- Oxidation of the hydroxy group yields ketones or carboxylic acids.
- Reduction of the ketone group yields secondary alcohols.
- Substitution reactions on the thiazole ring yield various substituted thiazoles.
科学的研究の応用
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
類似化合物との比較
Similar Compounds
4-Hydroxy-4-(2-methylthiazol-5-yl)-cyclohexanone: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxy-4-(2-chlorothiazol-5-yl)-cyclohexanone: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may confer unique properties, such as increased solubility or enhanced reactivity, compared to its analogs.
特性
分子式 |
C10H13NO4S2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
4-hydroxy-4-(2-methylsulfonyl-1,3-thiazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13NO4S2/c1-17(14,15)9-11-6-8(16-9)10(13)4-2-7(12)3-5-10/h6,13H,2-5H2,1H3 |
InChIキー |
LZABXQQOXKTKOJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(S1)C2(CCC(=O)CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)








